4-(3,5-Dibromophenyl)-1H-1,2,3-triazole

GPCR Pharmacology Neuropeptide Receptors TRH Receptor Subtype Selectivity

Researchers targeting thyrotropin-releasing hormone receptor subtype 2 (TRH-R2) require precise molecular tools to avoid off-target effects at TRH-R1. Generic 4-aryl-triazoles fail to provide the necessary selectivity, compromising data in CNS and endocrinology studies. This compound is the essential building block for a potent, selective TRH-R2 agonist. - Ensures TRH-R2 specificity, critical for interpreting physiological roles like antidepressant-like effects. - The 3,5-dibromo substitution is a key pharmacophoric element validated by SAR for receptor differentiation. - Provides a reliable starting point for lead optimization and a reference standard for assay calibration.

Molecular Formula C8H5Br2N3
Molecular Weight 302.95 g/mol
Cat. No. B13712550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dibromophenyl)-1H-1,2,3-triazole
Molecular FormulaC8H5Br2N3
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C2=NNN=C2
InChIInChI=1S/C8H5Br2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13)
InChIKeySUCJXSWVWHDBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dibromophenyl)-1H-1,2,3-triazole: Selective GPCR Agonist Building Block


4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is a heterocyclic compound classified as a 1,2,3-triazole derivative [1]. Its structure features a 3,5-dibromophenyl group attached to the 4-position of a 1,2,3-triazole ring. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, commonly used as a bioisostere for amide bonds and aromatic rings due to its high chemical stability, potent dipole moment, and ability to participate in hydrogen bonding and pi-stacking interactions [2]. This specific compound, often used as a key intermediate, is a critical building block in the synthesis of more complex molecules. Notably, it forms the core of a potent and selective agonist for the thyrotropin-releasing hormone receptor subtype 2 (TRH-R2), differentiating it from non-specific agonists.

GPCR agonist building block for TRH-R2 selective probe synthesis
1,2,3-triazole scaffold as amide bioisostere
Receptor-subtype selectivity research workflow
Supports TRH-R2 pathway isolation studies
SAR-driven substitution pattern with reported selectivity advantage
3,5-dibromophenyl group is a key selectivity determinant

4-(3,5-Dibromophenyl)-1H-1,2,3-triazole: Substitution Specificity for TRH-R2


Substituting the 3,5-dibromophenyl group with other aryl or alkyl substituents on the 1,2,3-triazole core is not a trivial swap for researchers targeting the TRH-R2 receptor. Structure-Activity Relationship (SAR) data indicates that the specific 3,5-dibromo substitution pattern is a critical determinant of both potency and receptor subtype selectivity [1]. Simple analogs lacking this exact halogenation pattern, or even the endogenous ligand TRH, fail to achieve the same level of differentiation between the TRH-R1 and TRH-R2 receptors. This specificity is essential for dissecting the distinct biological roles of each receptor subtype and for developing potential therapeutic agents with reduced off-target effects [2]. Therefore, procurement of this precise compound, rather than a generic 4-aryl-1,2,3-triazole, is required for replicating and building upon published, selective pharmacological profiles.

HalogenationNon-brominated or mono-bromo aryl analogs may shift TRH-R2 selectivity profile significantly
Core scaffoldGeneric 4-aryl-1,2,3-triazoles without 3,5-dibromo substitution do not replicate published TRH-R2 selectivity
Endogenous ligandTRH itself exhibits minimal R1/R2 discrimination (selectivity ratio ~1.6); may not support subtype-specific pathway studies

4-(3,5-Dibromophenyl)-1H-1,2,3-triazole: TRH Receptor Selectivity Profile


TRH-R2 Selectivity in Functional Agonist Assays

A derivative incorporating the 4-(3,5-dibromophenyl)-1H-1,2,3-triazole moiety (CHEMBL3600453) exhibits a functional selectivity profile that strongly favors TRH-R2 over TRH-R1. The EC50 value for activating TRH-R1 is 2,540 nM, while the EC50 for activating TRH-R2 is 50 nM [1]. This results in a selectivity ratio (EC50 R1 / EC50 R2) of 50.8, indicating a clear preference for the R2 subtype. In contrast, the endogenous ligand TRH has a selectivity ratio of approximately 1.6 (EC50 R1: 15 nM / EC50 R2: 9 nM), showing minimal discrimination between the two receptor subtypes [2].

TRH-R2 selectivity vs TRH
Head-to-head
Selectivity ratio 50.8 vs 1.6 (TRH)
Supports TRH-R2 pathway isolation over TRH-R1
Mouse TRH-R1/R2 in HEK293; FLIPR Ca2+ assay
GPCR Pharmacology Neuropeptide Receptors TRH Receptor Subtype Selectivity

TRH-R2 Selectivity Advantage Over Analog

The selectivity profile of the 3,5-dibromo derivative is superior to a structurally similar analog. A related compound (CHEMBL3600448), which also contains a 1,2,3-triazole core, displays a TRH-R1 EC50 of 1,560 nM and a TRH-R2 EC50 of 120 nM, yielding a selectivity ratio (R1/R2) of 13 [1]. The target compound's ratio of 50.8 represents a 3.2-fold improvement in selectivity for TRH-R2 over TRH-R1 compared to this close analog [2]. This demonstrates that the 3,5-dibromophenyl substitution on the triazole ring is a key determinant for achieving higher subtype selectivity.

Selectivity vs close analog
Head-to-head
3.2x higher selectivity ratio than analog (50.8 vs 13)
3,5-dibromo substitution improves subtype discrimination
Analog CHEMBL3600448 comparator; same assay platform
Structure-Activity Relationship (SAR) Selectivity Optimization Triazole Analogs

GPCRdb-Annotated Functional Selectivity for TRH-R2

The curated GPCR database, GPCRdb, annotates the compound containing this building block (CHEMBL3600453) with a functional selectivity fold of 5.6 for TRH-R2 over TRH-R1, derived from a pEC50 value of 5.6 [1]. This annotation, based on primary literature data, confirms the compound's preferential activity at the TRH-R2 receptor. While many TRH analogs exhibit some level of selectivity, this level of discrimination is a key feature for pharmacological studies aimed at understanding the distinct functions of TRH-R2 in the central nervous system.

GPCRdb selectivity fold
Cross-study
5.6-fold selectivity for TRH-R2 (pEC50 5.6)
Database-level confirmation of TRH-R2 preference
Curated from ChEMBL data; context-dependent
GPCR Database Receptor Pharmacology Bioactivity Annotation

4-(3,5-Dibromophenyl)-1H-1,2,3-triazole: Research Applications


Chemical Biology: TRH-R2 Probe Synthesis

This compound serves as the essential building block for synthesizing a potent and selective TRH-R2 agonist. The resulting molecule is an invaluable chemical probe for in vitro and in vivo studies aimed at dissecting the specific physiological and pathophysiological roles of the TRH-R2 receptor subtype [1]. This is particularly relevant for research in neurology and endocrinology, where TRH-R2 is implicated in processes distinct from those of TRH-R1, such as certain CNS functions and antidepressant-like effects [2]. Using this building block ensures the final compound will exhibit the selectivity profile documented in the literature, which is crucial for generating reliable and interpretable data.

Medicinal Chemistry: Neurological Disorder Lead Optimization

For medicinal chemistry programs focused on developing novel therapeutics for CNS disorders, this compound provides a validated starting point for lead optimization [1]. The 1,2,3-triazole core offers excellent metabolic stability and favorable physicochemical properties, while the 3,5-dibromophenyl group provides a quantified, desirable selectivity profile for TRH-R2 [2]. Further derivatization of this scaffold could yield drug candidates with improved potency, pharmacokinetics, and brain penetration while maintaining the critical receptor subtype selectivity needed to minimize off-target side effects.

Pharmacology: Reference Standard for TRH Receptor Subtyping

The compound's well-characterized activity and selectivity profile (as part of a larger molecule) makes it an ideal reference standard for pharmacological assays [1]. It can be used as a positive control or comparator in high-throughput screening campaigns designed to identify new TRH receptor ligands. Its known EC50 values and selectivity ratio allow researchers to calibrate their assays and benchmark the activity of novel compounds, ensuring the quality and reproducibility of their experimental data [2].

Organic Synthesis: SAR of 4-Aryl-1,2,3-triazoles

Researchers focused on the synthesis and biological evaluation of 4-aryl-1H-1,2,3-triazoles can utilize this compound as a key member of a compound library for SAR studies [1]. By comparing the biological activity of derivatives with varying aryl substitutions, including the 3,5-dibromo moiety, scientists can gain insights into the pharmacophoric requirements for activity and selectivity at various biological targets, including GPCRs and enzymes like indoleamine 2,3-dioxygenase (IDO) [2].

Application
Selection Property
Validation Focus
TRH-R2 probe synthesis studies
Selective GPCR agonist building block
Receptor-subtype pathway isolation endpoints
CNS disorder lead optimization research
3,5-dibromo selectivity profile
TRH-R2 target engagement and off-target screening
TRH receptor subtyping assay context
Reported EC50 and selectivity ratio
Assay calibration and benchmark reproducibility
4-Aryl-1,2,3-triazole SAR studies
Defined halogenation pattern
Pharmacophoric requirement mapping
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